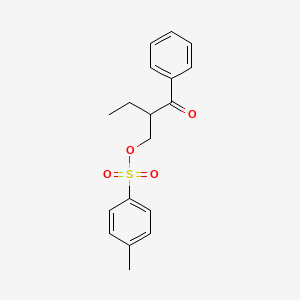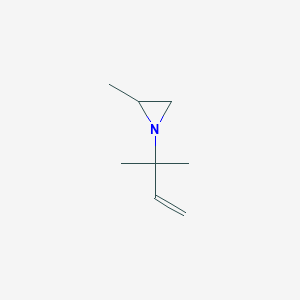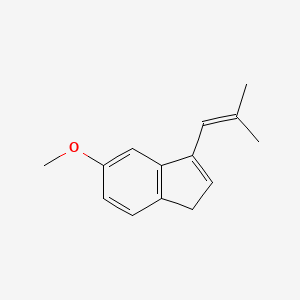
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene is an organic compound with a complex structure that includes a methoxy group, a methylprop-1-en-1-yl group, and an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-methoxyindene with 2-methylprop-1-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the methylprop-1-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-(2-methylprop-1-en-1-yl)-1H-indanone.
Reduction: Formation of 5-methoxy-3-(2-methylpropyl)-1H-indene.
Substitution: Formation of various substituted indenes depending on the nucleophile used.
科学的研究の応用
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene involves its interaction with specific molecular targets. The methoxy group and the indene backbone play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
5-Methoxy-1H-indene: Lacks the methylprop-1-en-1-yl group, leading to different chemical properties and reactivity.
3-(2-Methylprop-1-en-1-yl)-1H-indene: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
5-Methoxy-3-(2-methylpropyl)-1H-indene:
Uniqueness
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene is unique due to the presence of both the methoxy group and the methylprop-1-en-1-yl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential utility.
特性
CAS番号 |
819871-75-5 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC名 |
5-methoxy-3-(2-methylprop-1-enyl)-1H-indene |
InChI |
InChI=1S/C14H16O/c1-10(2)8-12-5-4-11-6-7-13(15-3)9-14(11)12/h5-9H,4H2,1-3H3 |
InChIキー |
XIDPCJXFWUNTJJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CCC2=C1C=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


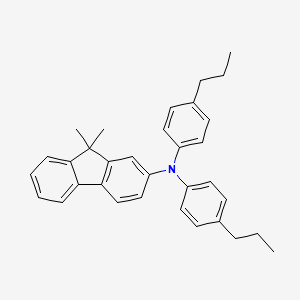
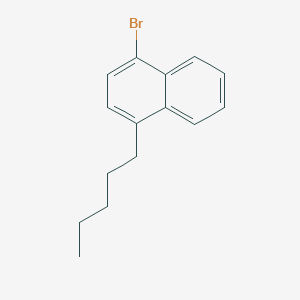
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
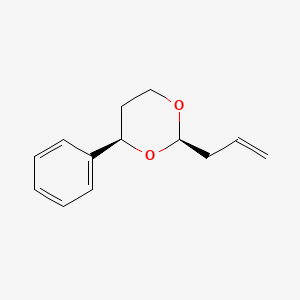
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
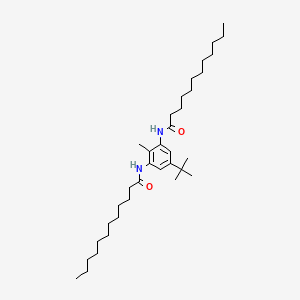
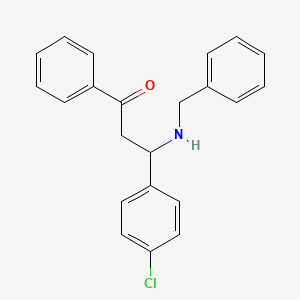
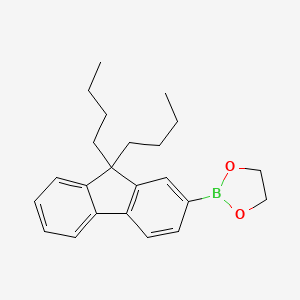
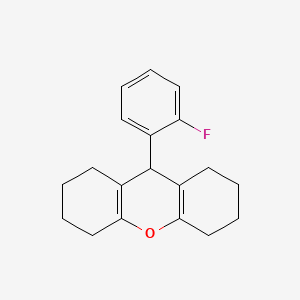
![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
